molecular formula C14H18N2O2 B228254 Holstiine CAS No. 11053-97-7

Holstiine

Cat. No.: B228254
CAS No.: 11053-97-7
M. Wt: 382.5 g/mol
InChI Key: BLJOXWGKDCMTMU-QLKAYGNNSA-N
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Description

Holstiine is a monoterpene indole alkaloid primarily isolated from Strychnos holstii and its close relative Strychnos henningsii, both of which belong to the Strychnos tribe within the Loganiaceae family . Structurally, it features a complex indole-based framework with a molecular weight of 382.19 g/mol, five rings, and six heavy atoms (Figure 10J) . This compound is part of a broader class of bioactive alkaloids characterized by their shared indole nucleus, which is critical for their pharmacological interactions .

Properties

CAS No.

11053-97-7

Molecular Formula

C14H18N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

(15Z)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione

InChI

InChI=1S/C22H26N2O4/c1-3-13-11-23(2)9-8-22-16-6-4-5-7-17(16)24-19(22)15(14(13)10-18(22)25)12-28-21(27)20(24)26/h3-7,14-15,19,21,27H,8-12H2,1-2H3/b13-3+

InChI Key

BLJOXWGKDCMTMU-QLKAYGNNSA-N

SMILES

CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C

Isomeric SMILES

C/C=C/1\CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C

Canonical SMILES

CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C

Other CAS No.

11053-97-7

Origin of Product

United States

Comparison with Similar Compounds

Antiplasmodial Activity

This compound and related alkaloids exhibit varying efficacy against Plasmodium falciparum:

Compound IC50 (µg/mL) Selectivity Index (SI) Reference Drug Comparison (Chloroquine IC50 = 0.02 µg/mL)
This compound ≅80 34 4,000-fold less potent
Diaboline Inactive No activity detected
Strychnochromine 40.05 16 2,000-fold less potent
Guianensine 5.92 7,309 296-fold less potent

Data from .

Guianensine’s low IC50 (5.92 µg/mL) and high SI (7,309) suggest superior specificity, while this compound’s moderate activity highlights its role as a lead for structural optimization.

Pharmacokinetic Properties

This compound adheres to drug-likeness guidelines, with moderate permeability (Caco-2 Papp = 12.9 × 10⁻⁶ cm/s) and oral bioavailability (55%) . In contrast, strychnochromine’s dimeric structure may limit absorption, and guianensine’s spirocyclic moiety enhances blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Holstiine
Reactant of Route 2
Holstiine

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